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Abstract
BI-135585 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to the active

glucocorticoid, cortisol.[1][2] This targeted inhibition makes BI-135585 a promising therapeutic

agent for metabolic disorders such as type 2 diabetes. The development of BI-135585 from a

lead compound with moderate activity to a highly potent clinical candidate was guided by a

systematic exploration of its structural-activity relationship (SAR). This document provides a

detailed overview of the SAR of BI-135585, including quantitative data on its inhibitory activity,

a description of the key experimental protocols used in its evaluation, and visualizations of the

relevant biological pathways and logical relationships in its development.

Introduction to BI-135585 and its Target: 11β-HSD1
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor

regulation of glucocorticoid action. It is highly expressed in metabolic tissues, including the liver

and adipose tissue, where it catalyzes the conversion of cortisone to cortisol.[3] Elevated levels

of cortisol are associated with various metabolic abnormalities, including insulin resistance and

hyperglycemia. By inhibiting 11β-HSD1, BI-135585 reduces the intracellular concentration of

active cortisol, thereby offering a targeted therapeutic strategy for type 2 diabetes and other

metabolic diseases.[3] BI-135585 is an oxazinanone-based inhibitor that has demonstrated

high potency and selectivity.[3]
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Structural-Activity Relationship (SAR) of BI-135585
The development of BI-135585 involved the optimization of a lead compound through targeted

structural modifications to enhance its inhibitory potency and improve its pharmacokinetic

profile. The core of the SAR study revolved around the oxazinanone scaffold.

Key Structural Modifications and Their Impact
The journey from the initial lead compound to the clinical candidate BI-135585 was marked by

a significant improvement in inhibitory activity. A critical modification involved linking the C4-

position of the pyridinone moiety to the phenyl scaffold.[3] This strategic change was

instrumental in enhancing the pharmacokinetic properties of the molecule, leading to a

compound with both potent inhibition and favorable in vivo characteristics.[3]

Quantitative SAR Data
The following table summarizes the inhibitory potency of the lead compound and the final

optimized compound, BI-135585, against 11β-HSD1.

Compound Structure Modification 11β-HSD1 IC50 (nM)

Lead Compound (12a) Initial Scaffold 166

BI-135585 (12d)
Linked C4 of pyridinone to the

phenyl scaffold
4.3

Data sourced from a study on oxazinanone-based 11β-HSD1 inhibitors.[3]

Further characterization of BI-135585 revealed its potent inhibitory activity across various cell

and tissue types:
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Assay System IC50 (nM)

General 11β-HSD1 Inhibition 13

Human Preadipocytes 1

Human Adipose Tissue (ex vivo) 11

Cynomolgus Monkey Perirenal Adipose Tissue ~10

Cynomolgus Monkey Abdominal Subcutaneous

Adipose Tissue
~100

Data compiled from multiple sources.[1]

BI-135585 also demonstrated high selectivity, with over 1000-fold greater inhibition of 11β-

HSD1 compared to other hydroxysteroid dehydrogenases.[2]

Experimental Protocols
The evaluation of BI-135585 and its analogs involved a series of in vitro and ex vivo assays to

determine their inhibitory potency against 11β-HSD1.

11β-HSD1 Inhibition Assay in Human Adipocytes
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against 11β-HSD1 in a cellular context.

Methodology:

Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes.

Compound Incubation: Differentiated adipocytes are pre-incubated with varying

concentrations of the test compound (e.g., BI-135585) for a specified period.

Substrate Addition: The substrate, cortisone, is added to the cell culture medium.

Enzymatic Reaction: The cells are incubated to allow the 11β-HSD1-mediated conversion of

cortisone to cortisol.
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Reaction Termination and Sample Collection: The reaction is stopped, and the cell culture

supernatant is collected.

Cortisol Quantification: The concentration of cortisol in the supernatant is quantified using a

suitable analytical method, such as a competitive immunoassay or LC-MS/MS.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-

response curve.

Visualizations
Signaling Pathway of 11β-HSD1 Inhibition
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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